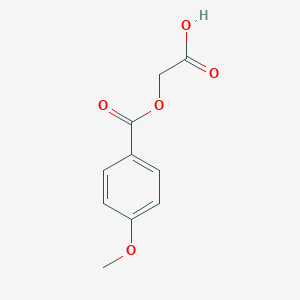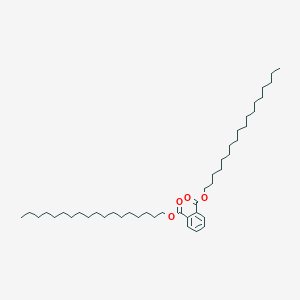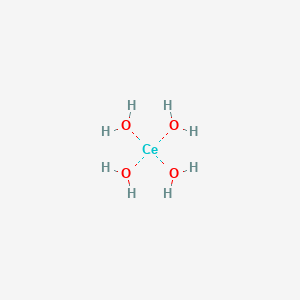
Aluminum nitrate
Vue d'ensemble
Description
Aluminum nitrate is a white, water-soluble salt of aluminium and nitric acid, most commonly existing as the crystalline hydrate, aluminium nitrate nonahydrate, Al(NO₃)₃·9H₂O . It is a highly hygroscopic compound, meaning it readily absorbs moisture from the air. This compound is widely used in various industrial applications due to its strong oxidizing properties .
Synthetic Routes and Reaction Conditions:
-
Laboratory Synthesis: this compound can be synthesized by reacting aluminium hydroxide with nitric acid: [ \text{Al(OH)}_3 + 3\text{HNO}_3 \rightarrow \text{Al(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ] This reaction is typically carried out under controlled conditions to ensure complete reaction and purity of the product .
-
Industrial Production: Industrially, aluminium nitrate is produced by reacting aluminium chloride with nitric acid: [ \text{AlCl}_3 + 3\text{HNO}_3 \rightarrow \text{Al(NO}_3\text{)}_3 + 3\text{HCl} ] Another method involves the metathesis reaction between aluminium sulfate and a nitrate salt such as barium nitrate: [ \text{Al}_2(\text{SO}_4)_3 + 3\text{Ba(NO}_3\text{)}_2 \rightarrow 2\text{Al(NO}_3\text{)}_3 + 3\text{BaSO}_4 ] This method is advantageous as it produces a high yield of aluminium nitrate .
Types of Reactions:
Common Reagents and Conditions:
Reagents: Common reagents used with aluminium nitrate include nitric acid, aluminium hydroxide, and various nitrate salts.
Major Products:
Aluminium Oxide: A major product formed from the decomposition of aluminium nitrate.
Nitrogen Dioxide: A by-product of the decomposition reaction.
Applications De Recherche Scientifique
Aluminum nitrate has a wide range of applications in scientific research and industry:
Chemistry: Used as a nitrating agent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the preparation of certain biological samples and as a reagent in biochemical assays.
Medicine: Utilized in the synthesis of pharmaceuticals and as a component in some medical treatments.
Industry: Used in the tanning of leather, as a corrosion inhibitor, and in the extraction of uranium.
Mécanisme D'action
The mechanism by which aluminium nitrate exerts its effects is primarily through its strong oxidizing properties. It can donate oxygen atoms to other substances, facilitating oxidation reactions. This property is exploited in various industrial and chemical processes .
Molecular Targets and Pathways:
Oxidation Pathways: Aluminum nitrate participates in oxidation reactions by breaking down to release oxygen, which then reacts with other substances.
Catalytic Activity: In some reactions, aluminium nitrate acts as a catalyst, lowering the activation energy and increasing the reaction rate.
Comparaison Avec Des Composés Similaires
Aluminium Chloride (AlCl₃): Used in similar industrial applications but lacks the strong oxidizing properties of aluminium nitrate.
Aluminium Sulfate (Al₂(SO₄)₃): Commonly used in water treatment and paper manufacturing but does not serve as an oxidizing agent.
Uniqueness of Aluminium Nitrate:
Propriétés
Numéro CAS |
13473-90-0 |
|---|---|
Formule moléculaire |
AlHNO3 |
Poids moléculaire |
89.995 g/mol |
Nom IUPAC |
aluminum;trinitrate |
InChI |
InChI=1S/Al.HNO3/c;2-1(3)4/h;(H,2,3,4) |
Clé InChI |
OCVCVOQURVOMFR-UHFFFAOYSA-N |
SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Al+3] |
SMILES canonique |
[N+](=O)(O)[O-].[Al] |
Densité |
greater than 1 at 68 °F (USCG, 1999) |
melting_point |
163 °F (USCG, 1999) |
| 13473-90-0 53095-15-1 |
|
Description physique |
Aluminum nitrate appears as a white, crystalline solid. Noncombustible but can accelerate the burning of combustible materials. If large quantities are involved or the combustible material is finely divided, an explosion may result. Prolonged exposure to fire or heat may result in an explosion. Fires that involve this material, produce oxides of nitrogen. Uses include, petroleum refining, dyeing, and leather tanning. DryPowder; Liquid |
Pictogrammes |
Oxidizer; Corrosive; Acute Toxic; Irritant; Health Hazard |
Numéros CAS associés |
7784-27-2 (nonahydrate) |
Durée de conservation |
Nonahydrate /state/ is the most stable. /Nonahydrate/ Low melting solids or colorless, volatile liquids. /Alkylaluminum halides/ Less sensitive than trialkylaminums to oxidation upon exposure to air. /Alkylaluminum halides/ |
Synonymes |
AIN309 aluminum nitrate aluminum nitrate nonahydrate |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














